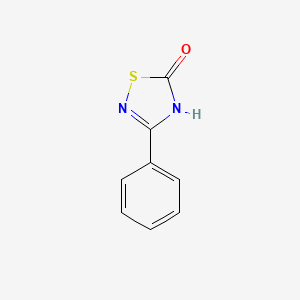

3-phenyl-1,2,4-thiadiazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2OS |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

3-phenyl-4H-1,2,4-thiadiazol-5-one |

InChI |

InChI=1S/C8H6N2OS/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) |

InChI Key |

RPGVJHOPAAGFGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenyl 1,2,4 Thiadiazol 5 4h One and Its Analogues

Classical Cyclization Strategies

Classical synthesis of the 1,2,4-thiadiazole (B1232254) ring often involves condensation and cyclization reactions of acyclic precursors. These methods rely on the formation of key nitrogen-sulfur (N-S) and carbon-nitrogen (C-N) bonds to construct the heterocyclic core.

Reactions Involving Thiosemicarbazides and Related Thioamides

Thiosemicarbazides are versatile precursors in the synthesis of various nitrogen- and sulfur-containing heterocycles. The cyclization pathway of acylthiosemicarbazide derivatives is highly dependent on the reaction conditions, particularly the pH of the medium. researchgate.net Typically, cyclization in an acidic medium yields 1,3,4-thiadiazole (B1197879) derivatives, while alkaline conditions promote the formation of 1,2,4-triazole systems. ptfarm.plnih.govnih.gov

To achieve the 3-phenyl-1,2,4-thiadiazol-5(4H)-one structure, a 1-acyl or 1-aroylthiosemicarbazide can be treated with an oxidizing agent that facilitates intramolecular cyclization through the formation of an N-S bond. Alternatively, thioamides can undergo oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles using various oxidizing agents like hypervalent iodine or molecular oxygen. acs.orgdaneshyari.com This strategy is a primary method for creating symmetrically substituted 1,2,4-thiadiazoles. acs.orgdaneshyari.com

Hydrazonoyl Halide-Mediated Cycloaddition Reactions

Hydrazonoyl halides are highly useful precursors for synthesizing a wide range of heterocyclic compounds. nih.govisres.org A common strategy involves the in-situ generation of nitrilimines via base-catalyzed dehydrohalogenation of the hydrazonoyl halide. nih.gov These reactive 1,3-dipoles can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile. isres.org

For the synthesis of the 1,2,4-thiadiazolone ring, a dipolarophile containing a carbon-sulfur double bond, such as an isothiocyanate, is employed. The nitrilimine adds across the C=S bond, leading to the formation of the thiadiazole ring. This method provides a convergent route to variously substituted thiadiazole derivatives. nih.gov While this approach is well-established for 1,3,4-thiadiazoles, modifications in the substrates and reaction conditions can direct the synthesis toward the 1,2,4-thiadiazole scaffold.

Synthesis via Dithioesters and Amidines

A modern and efficient transition-metal-free approach allows for the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from readily available starting materials. acs.org This method involves the base-mediated tandem thioacylation of amidines with dithioesters. acs.orgorganic-chemistry.org The reaction proceeds through a thioacylamidine intermediate, which then undergoes an in-situ intramolecular dehydrogenative N–S bond formation to yield the final 1,2,4-thiadiazole product. acs.orgorganic-chemistry.org

The reaction is typically promoted by a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) under an inert atmosphere. acs.org This protocol is notable for its operational simplicity and its ability to furnish the desired products without the need for an external oxidant. acs.org

| Amidine (1) | Dithioester (2) | Base/Solvent | Time (h) | Product (4) | Yield (%) |

|---|---|---|---|---|---|

| Benzamidine | Methyl 4-methoxybenzenecarbodithioate | NaH/DMF | 4 | 5-(4-methoxyphenyl)-3-phenyl-1,2,4-thiadiazole | 87 |

| Benzamidine | Methyl 4-methylbenzenecarbodithioate | NaH/DMF | 5 | 5-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazole | 85 |

| 4-Methylbenzamidine | Methyl benzenecarbodithioate | NaH/DMF | 6 | 5-phenyl-3-(4-methylphenyl)-1,2,4-thiadiazole | 82 |

| 4-Methoxybenzamidine | Methyl 4-chlorobenzenecarbodithioate | NaH/DMF | 5 | 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-thiadiazole | 89 |

Data derived from a study on base-mediated synthesis of 1,2,4-thiadiazoles. acs.org

Cyclization of Acylhydrazides and N,N'-Diacylhydrazines

Acylhydrazides serve as fundamental building blocks for various heterocycles, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govnih.gov The synthesis of the 1,2,4-thiadiazol-5(4H)-one ring from these precursors requires a reagent that can supply the requisite sulfur and carbon atoms. Thiophosgene (CSCl₂) is a suitable reagent for this transformation. The reaction of an acylhydrazide with thiophosgene can lead to an intermediate that subsequently undergoes intramolecular cyclization to form the desired heterocyclic ring. Similarly, N,N'-diacylhydrazines can be treated with a thionating agent, such as Lawesson's reagent, followed by cyclization to afford the thiadiazole core.

Green Chemistry Approaches in 1,2,4-Thiadiazolone Synthesis

In line with the principles of green chemistry, new synthetic methods are being developed to reduce waste, avoid hazardous substances, and improve energy efficiency. daneshyari.commdpi.com These approaches are increasingly applied to the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. researchgate.netnih.gov

This technology has been successfully applied to the synthesis of various heterocyclic systems, including triazoles and thiadiazoles. nih.govnih.govpnrjournal.com For instance, the cyclization of thiosemicarbazide derivatives or the condensation reactions leading to the thiadiazole ring can be accelerated under microwave conditions. nih.govnih.gov The efficiency of MAOS makes it an attractive, environmentally benign alternative for the synthesis of this compound and its analogues.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Triazole Synthesis from Hydrazones | 8-12 hours | 5-15 minutes | Often higher yields and purity |

| Thiadiazole Cyclization from Thiosemicarbazides | 3-6 hours | 3-10 minutes | Significant increase in yield |

| Multi-component Pyridazinedione Synthesis | 12-24 hours | 4-8 minutes | Excellent yields (85-95%) |

Comparative data illustrating the advantages of Microwave-Assisted Organic Synthesis (MAOS) in heterocyclic synthesis. researchgate.netnih.govsemanticscholar.org

Ultrasound-Assisted Organic Synthesis

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green chemistry tool for accelerating the formation of heterocyclic compounds, including 1,2,4-thiadiazole derivatives. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to generate localized hot spots with extreme temperatures and pressures, which enhances reaction rates and yields. tandfonline.com The benefits of UAOS include a significant reduction in reaction times, often from hours to minutes, increased product yields, and enhanced purity compared to conventional heating methods. tandfonline.comwisdomlib.org

The application of ultrasound irradiation has been successfully demonstrated in the synthesis of various thiazole and thiadiazole hybrids. For instance, the one-pot reaction of α-keto-thioamides with reagents like ethyl chloroacetate can be completed in as little as 30 minutes under ultrasonic irradiation at 50–60°C, showcasing the efficiency of this method. In many cases, this approach allows for solvent-free conditions, further bolstering its environmental credentials. tandfonline.com Researchers have found that applying ultrasound can lead to high yields (often exceeding 80-90%) in short timeframes for a variety of heterocyclic systems. wisdomlib.org This methodology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for simpler work-up procedures. nih.govresearchgate.net

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Heterocyclic Compounds

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Rhodanine Derivatives | Ultrasound | 2 minutes | Up to 99% | wisdomlib.org |

| Rhodanine Derivatives | Conventional Reflux | 30-150 minutes | N/A | wisdomlib.org |

| Triazole-thiazolidin-4-one hybrids | Ultrasound | 30 minutes | 83-85% |

Environmentally Benign Catalysis (e.g., Biopolymeric Catalysts)

The shift towards environmentally benign catalysis represents a cornerstone of modern green chemistry. mdpi.com In the synthesis of 1,2,4-thiadiazoles, this is exemplified by the use of biopolymeric catalysts and enzyme-mediated processes. Chitosan, a biodegradable and abundant biopolymer derived from chitin, has gained attention as an efficient, reusable, and eco-friendly catalyst for synthesizing various heterocycles. researchgate.netresearchgate.netscite.ai Its utility stems from its natural abundance and the presence of functional groups that can be modified to enhance catalytic activity. researchgate.net For example, terephthalohydrazide chitosan hydrogel (TCs) has been used as an effective basic biocatalyst for the synthesis of thiazole and thiadiazole derivatives under mild, ultrasound-irradiated conditions. mdpi.com Such catalysts can often be recovered and reused multiple times without a significant loss of potency. nih.gov

Enzymatic catalysis offers another sophisticated green approach. Vanadium-dependent haloperoxidases (VHPOs) have been employed for the oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. nih.govacs.org This biocatalytic method uses a catalytic amount of a halide salt (e.g., KBr) and hydrogen peroxide as the terminal oxidant, proceeding through enzyme-mediated sulfur halogenation events. nih.govacs.org The process is highly chemoselective and can be applied to a diverse range of thioamides, affording the corresponding 1,2,4-thiadiazoles in moderate to high yields. nih.gov This strategy avoids the need for hazardous, strong oxidizing agents typically used in conventional methods. nih.gov

Table 2: Examples of Environmentally Benign Catalysis in Thiadiazole Synthesis

| Catalyst System | Reactants | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Terephthalohydrazide Chitosan Hydrogel (TCsSB) | Thiosemicarbazide derivatives + α-haloketones | Thiazole/Thiadiazole derivatives | Eco-friendly, reusable, mild conditions, high yields. | mdpi.comnih.gov |

| Vanadium-dependent haloperoxidase (VHPO) / KBr / H₂O₂ | Thioamides | 3,5-disubstituted-1,2,4-thiadiazoles | Biocatalytic, avoids harsh oxidants, high chemoselectivity. | nih.govacs.org |

Solvent-Free and Alternative Solvent Systems

Minimizing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry. For the synthesis of 1,2,4-thiadiazoles, several strategies have been developed that employ solvent-free conditions or utilize environmentally benign solvents like water.

Solvent-free synthesis, often facilitated by grinding or mechanochemical methods, offers a clean and efficient alternative. For instance, 3,5-disubstituted-1,2,4-thiadiazoles have been synthesized in excellent yields (90–99%) by grinding a mixture of a substituted thioamide with N-bromosuccinimide (NBS) in the presence of basic alumina at room temperature. mdpi.com This protocol is notable for its efficiency, high yields, and very short reaction times (5–15 minutes). mdpi.com

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. daneshyari.com The synthesis of 1,2,4-thiadiazoles via the oxidative dimerization of thioamides has been successfully performed in water, using molecular oxygen as the ultimate oxidant. daneshyari.com Similarly, molecular iodine (I₂) has been used as a metal-free, inexpensive, and non-toxic catalyst to mediate the oxidative formation of N–S bonds in water, leading to 5-amino-1,2,4-thiadiazole derivatives in good to high yields. mdpi.com These aqueous methods not only reduce the environmental footprint of the synthesis but also often simplify product isolation.

Novel and Emerging Synthetic Techniques

Beyond green chemistry modifications, the development of fundamentally new reaction designs is pushing the boundaries of heterocyclic synthesis. These techniques focus on maximizing molecular complexity and efficiency in a single operation.

One-Pot and Multi-Component Reaction Designs

Another innovative one-pot method for synthesizing unsymmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles involves the sequential reaction of nitriles and thioamides. rsc.org The process, mediated by molecular iodine, first involves the intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative N-S bond formation. rsc.org This strategy provides a practical route to complex thiadiazoles from readily available starting materials in moderate to good yields. rsc.org These reaction designs exemplify the elegance and power of convergent synthesis in modern organic chemistry.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers a scalable, safe, and efficient alternative to traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved reproducibility, higher yields, and enhanced safety, particularly when handling hazardous reagents.

A continuous flow process has been developed for the efficient synthesis of 1,2,4-thiadiazole heterocycles. durham.ac.uknih.gov This method was used to safely prepare gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole, a valuable building block, by reacting the corresponding amidine with trichloromethane sulfenylchloride, a hazardous reagent whose handling is made safer by the enclosed flow system. durham.ac.uknih.gov The resulting 5-chloro substituent can be readily displaced by various nucleophiles, allowing for rapid diversification of the 1,2,4-thiadiazole core. durham.ac.uk This methodology enables not only the synthesis of the core heterocycle but also its subsequent functionalization in an integrated and efficient manner. durham.ac.uknih.gov

Table 3: Derivatization of 5-chloro-3-phenyl-1,2,4-thiadiazole via Flow Chemistry

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| N-(2-Morpholinoethyl)amine | 5-(N-(2-Morpholinoethyl)amino)-3-phenyl-1,2,4-thiadiazole | 76% | durham.ac.uk |

Photochemical Reaction Pathways for Thiadiazolone Formation

Photochemical reactions utilize light energy to induce chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. In the context of 1,2,4-thiadiazoles, photochemical irradiation can induce rearrangements and fragmentations.

The irradiation of 5-phenyl-1,2,4-thiadiazole has been shown to yield a mixture of products, including 3-phenyl-1,2,4-thiadiazole, benzonitrile, and various 1,3,5-triazines. acs.org The formation of these products is explained by a photoinduced electrocyclic ring closure to form a transient thiabicyclo[2.1.0]pentene intermediate. acs.org This intermediate can then undergo various rearrangements, including sigmatropic shifts of the sulfur atom or elimination to form other reactive species. acs.org More recently, aerobic visible-light-induced methods have been developed for the synthesis of 1,2,4-thiadiazoles from thioamides without the need for a photosensitizer, metal, or base, highlighting a greener photochemical approach. researchgate.netacs.org These studies demonstrate the potential of photochemistry to both synthesize and functionalize the 1,2,4-thiadiazole scaffold through unique, light-driven mechanisms.

Sophisticated Characterization and Structural Elucidation of 3 Phenyl 1,2,4 Thiadiazol 5 4h One

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, shows aromatic protons as a multiplet in the range of δ 7.51–7.58 ppm and δ 7.92–7.98 ppm. nih.gov For 3-phenyl-1,2,4-thiadiazol-5(4H)-one, the phenyl group protons would be expected to resonate in a similar aromatic region.

¹³C NMR: In the ¹³C NMR spectrum of a similar structure, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the carbons of the phenyl ring appear at chemical shifts of δ 126.45, 129.89, and 131.47 ppm. nih.gov The carbons of the thiadiazole ring in a related compound, 5-(1-methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine, are observed at approximately 159-169 ppm. dergipark.org.tr For this compound, the phenyl and thiadiazole carbons would exhibit characteristic shifts in these regions.

Table 1: Representative NMR Data for Phenyl-Thiadiazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.51–7.98 | Multiplet | Aromatic protons |

| ¹³C | 126.45–131.47 | - | Phenyl carbons |

| ¹³C | ~159–169 | - | Thiadiazole ring carbons |

Note: Data is based on similar reported structures and serves as a representative example.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the presence of specific functional groups. The IR spectrum of a related compound, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, displays characteristic absorption bands. nih.gov Key vibrational frequencies for this compound would include C=O, C=N, and C-S stretching, as well as aromatic C-H bending. For instance, the C=N stretch is typically observed in the range of 1580-1680 cm⁻¹, and the C=S stretch appears around 1290-1325 cm⁻¹. rdd.edu.iq

Table 2: Key IR Absorption Bands for Thiadiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | ~3400 | Stretching vibration |

| C-H (aromatic) | ~3050-3150 | Stretching vibration |

| C=O | ~1700 | Carbonyl stretching |

| C=N | ~1580-1680 | Imine stretching |

| C=C (aromatic) | ~1450-1600 | Ring stretching |

| C=S | ~1290-1325 | Thione stretching |

Note: Data is compiled from various thiadiazole derivatives and represents expected regions for the titular compound. nih.govrdd.edu.iqjocpr.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique confirms the molecular formula by comparing the experimentally measured mass with the calculated exact mass. For example, the HRMS data for a similar compound, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, showed the [M+H]⁺ ion at m/z 245.0594, which is consistent with its calculated mass. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This data is used to empirically verify the molecular formula of this compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula, and a close agreement provides strong evidence for the compound's composition. For instance, the elemental analysis of 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine showed experimental values that were in close agreement with the calculated percentages for C, H, N, and S. nih.gov

Theoretical and Computational Chemistry Studies on 3 Phenyl 1,2,4 Thiadiazol 5 4h One

Density Functional Theory (DFT) Investigations

Density Functional Theory is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By modeling the electron density, DFT calculations can accurately predict a variety of molecular properties for 3-phenyl-1,2,4-thiadiazol-5(4H)-one.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine its equilibrium geometry. researchgate.net

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on similar thiadiazole derivatives show that the thiadiazole ring is nearly planar. mdpi.com The primary conformational flexibility in this compound arises from the rotation of the phenyl group relative to the thiadiazole ring. Conformational analysis would explore the energy profile of this rotation to identify the most stable conformer, which is typically one where steric hindrance is minimized and electronic conjugation is optimized.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiadiazole Ring System (Based on related compounds) Note: This data is representative of typical thiadiazole structures and not specific experimental or calculated values for this compound.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | S1–N2 | ~ 1.6-1.7 Å |

| Bond Length | N2–C3 | ~ 1.3-1.4 Å |

| Bond Length | C3–N4 | ~ 1.4-1.5 Å |

| Bond Length | N4–C5 | ~ 1.3-1.4 Å |

| Bond Length | C5–S1 | ~ 1.7-1.8 Å |

| Bond Angle | C5–S1–N2 | ~ 90-95° |

| Bond Angle | S1–N2–C3 | ~ 110-115° |

| Bond Angle | N2–C3–N4 | ~ 115-120° |

| Bond Angle | C3–N4–C5 | ~ 110-115° |

| Bond Angle | N4–C5–S1 | ~ 105-110° |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental spectra for structural validation. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. nih.gov These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as C=O stretching, N-H bending, C-N stretching, and the vibrations of the phenyl and thiadiazole rings. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts for the protons and carbons in the phenyl and thiadiazole moieties of this compound are crucial for interpreting experimental NMR data and confirming the molecular structure. nih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These values are illustrative examples of what a DFT calculation might produce.

| Atom Type | Predicted Shift (ppm) |

| ¹H NMR | |

| N-H | 8.5 - 9.5 |

| Phenyl-H (ortho) | 7.8 - 8.0 |

| Phenyl-H (meta) | 7.4 - 7.6 |

| Phenyl-H (para) | 7.5 - 7.7 |

| ¹³C NMR | |

| C=O | 165 - 175 |

| C=N | 150 - 160 |

| Phenyl-C (ipso) | 130 - 135 |

| Phenyl-C | 125 - 130 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is likely distributed over the electron-rich regions of the molecule, such as the phenyl ring and the sulfur atom.

LUMO: This orbital serves as the primary electron acceptor. The LUMO is expected to be localized on the more electrophilic parts of the molecule, like the carbonyl carbon and the C=N bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more polarizable and reactive.

Table 3: Illustrative Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.0 | High kinetic stability |

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of sites prone to electrophilic and nucleophilic attack. researchgate.net

For this compound, an EPS map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic character. These are expected around the carbonyl oxygen and the nitrogen atoms of the thiadiazole ring.

Positive Potential (Blue): Regions of low electron density or positive charge, indicating electrophilic character. These would be found near the acidic proton on the nitrogen (N4) and potentially on the carbon atoms of the ring.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com An MD simulation would model the movements of the atoms in this compound, considering factors like temperature and solvent effects.

The primary application for this molecule would be to explore its conformational space, particularly the rotation of the phenyl group. By simulating the molecule's trajectory, MD can reveal the preferred orientations of the phenyl ring, the energy barriers between different conformations, and how these dynamics might influence the molecule's interactions with its environment. This is crucial for understanding how the molecule might bind to a biological target or behave in solution.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that allows for the analysis of chemical bonding and intermolecular interactions based on the topology of the electron density. nih.govnih.gov This method provides a rigorous definition of atoms in molecules and characterizes the nature of chemical bonds through the analysis of critical points in the electron density.

While specific QTAIM studies on this compound are not extensively available in the current literature, research on related thiadiazole derivatives provides a strong basis for understanding the noncovalent interactions that govern the supramolecular chemistry of this compound. Studies on various 1,3,4-thiadiazole (B1197879) and nih.govnih.govacs.orgtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives have successfully employed QTAIM to characterize a range of intermolecular interactions, including hydrogen bonds, chalcogen bonds, and π-stacking interactions. nih.govacs.org

For instance, in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, QTAIM analysis has been instrumental in quantifying the strength and nature of N-H···N hydrogen bonds and other noncovalent interactions that stabilize the crystal structures. nih.govrsc.org The analysis of bond critical points (BCPs) provides key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), which classify the interactions as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). nih.govresearchgate.net In these systems, N-H···N hydrogen bonds were identified as the most significant interactions. nih.govrsc.org

Similarly, in triazolothiadiazole derivatives, QTAIM has been used to delineate the nature of S···N chalcogen bonds and C–H···N interactions. acs.org The topological parameters at the BCPs associated with these weak interactions provide quantitative evidence of their existence and strength.

Table 1: Representative QTAIM Parameters for Intermolecular Interactions in Thiadiazole Derivatives

| Interaction Type | Compound Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) | Reference |

| N-H···N | N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines | 0.025 - 0.035 | 0.080 - 0.120 | -0.001 to 0.001 | nih.gov |

| C-H···N | 3,6-disubstituted- nih.govnih.govacs.orgtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole | ~0.010 | ~0.040 | ~0.000 | acs.org |

| S···N Chalcogen Bond | 3,6-disubstituted- nih.govnih.govacs.orgtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole | ~0.008 | ~0.035 | ~0.000 | acs.org |

Note: The values presented are representative and may vary depending on the specific molecular environment and computational level of theory.

Computational Evaluation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of heterocyclic rings like 1,2,4-thiadiazole (B1232254). These studies can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway.

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles often involves the oxidative dimerization of thioamides. acs.org Mechanistic studies, supported by computational calculations, have been performed on these and related reactions to understand the key steps involved. For instance, the enzymatic synthesis of 1,2,4-thiadiazoles using vanadium-dependent haloperoxidases has been investigated, with mechanistic experiments suggesting the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events. acs.org

In a non-enzymatic context, the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives has been studied, and a proposed mechanism involving the deprotonation of a cyanothioformanilide precursor followed by heterocyclization has been supported by DFT calculations. nih.gov These calculations help to rationalize the observed regioselectivity and stereoselectivity of the reaction.

For the formation of the this compound core, a plausible synthetic route could involve the reaction of a suitable thioamide with an isocyanate or a related electrophile. Computational modeling of such a reaction would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final product.

Transition State Searching: Locating the transition state structures that connect the reactants to the intermediates and the intermediates to the product. This is a critical step as the geometry of the transition state reveals the concerted or stepwise nature of the bond-forming and bond-breaking processes.

Energy Profile Calculation: Computing the relative energies of the reactants, intermediates, transition states, and products to construct a reaction energy profile. The height of the energy barriers (activation energies) determines the feasibility and rate of the reaction.

Intermediate Identification: Characterizing any stable intermediates that may be formed along the reaction pathway.

A recent study on the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via a base-mediated intramolecular dehydrogenative N-S coupling reaction highlighted an unexpected mechanism. acs.org DFT calculations could be employed to investigate the feasibility of different proposed mechanistic pathways and to understand the role of the base and solvent in promoting the reaction.

Table 2: Hypothetical Computational Data for a Proposed Reaction Mechanism of this compound Formation

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Step 1: Nucleophilic Attack | Reactants | 0.0 | - |

| Transition State 1 | +15.2 | Formation of C-N bond (e.g., 2.1 Å) | |

| Intermediate 1 | -5.8 | - | |

| Step 2: Cyclization | Intermediate 1 | -5.8 | - |

| Transition State 2 | +20.5 | Formation of N-S bond (e.g., 2.3 Å) and breaking of C-X bond (e.g., 2.5 Å) | |

| Intermediate 2 | -12.3 | - | |

| Step 3: Tautomerization | Intermediate 2 | -12.3 | - |

| Transition State 3 | +8.1 | Proton transfer from N to O | |

| Product | -25.0 | - |

Note: This table is a hypothetical representation of the type of data that would be generated from a computational study of a reaction mechanism. The values are illustrative and not based on actual published data for this specific compound.

Derivatization and Functionalization Strategies of the 3 Phenyl 1,2,4 Thiadiazol 5 4h One Scaffold

Substitution Reactions on the Phenyl Moiety and Thiadiazolone Core

The 3-phenyl-1,2,4-thiadiazol-5(4H)-one scaffold offers two primary sites for substitution reactions: the appended phenyl ring and the heterocyclic thiadiazolone core itself.

The phenyl ring is amenable to classical electrophilic aromatic substitution reactions. The specific conditions and regioselectivity of these reactions are influenced by the electronic nature of the thiadiazolone substituent. Functional groups such as nitro (-NO2), halogen (-Cl, -Br), and amino (-NH2) can be introduced onto the phenyl ring to modulate the electronic properties and biological activity of the resulting molecules. For instance, the synthesis of 2-p-aminophenyl-4-phenyl-5-imino-Δ2-1,3,4-thiadiazole highlights the feasibility of incorporating substituents onto the phenyl ring attached to a thiadiazole core. sphinxsai.com While direct substitution on the thiadiazolone core is less common, modifications often occur via cyclization reactions involving precursors. For example, substituted hydrazonoyl derivatives can be cyclized with potassium thiocyanate to yield thiadiazole derivatives with various substituents on the phenyl ring. sphinxsai.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 4-position (N-4) of the thiadiazolone ring is a primary site for functionalization through alkylation and acylation reactions. The presence of a proton on this nitrogen allows it to act as a nucleophile.

N-Alkylation: This reaction typically involves treating the this compound with an alkyl halide (e.g., ethyl chloroacetate) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone. nih.gov The base deprotonates the N-4 nitrogen, generating an anion that subsequently attacks the electrophilic carbon of the alkyl halide, forming a new N-C bond.

N-Acylation: Acylation at the N-4 position can be achieved using acylating agents like acid chlorides or anhydrides. Reactions of N′-arylbenzothiohydrazides with carboxylic anhydrides can lead to acylated thiadiazolene derivatives. rsc.org For the this compound scaffold, reacting it with an acid chloride in the presence of a base would yield the corresponding N-acyl derivative. These reactions are crucial for introducing a variety of functional groups and extending the molecular framework.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-alkyl-3-phenyl-1,2,4-thiadiazol-5(4H)-one |

| N-Acylation | Acid chloride or Anhydride, Base | N-acyl-3-phenyl-1,2,4-thiadiazol-5(4H)-one |

S-Alkylation and S-Acylation Reactions (if applicable to thione tautomers)

The this compound scaffold can exist in tautomeric equilibrium with its thiol form, 3-phenyl-5-mercapto-1,2,4-thiadiazole. This thiol-thione tautomerism is a known phenomenon in heterocyclic compounds containing a thioamide group. mdpi.com The presence of the thiol tautomer opens up pathways for S-alkylation and S-acylation reactions at the exocyclic sulfur atom.

S-Alkylation: The sulfur atom of the thiol tautomer is a soft nucleophile and readily reacts with electrophiles. S-alkylation can be performed using alkyl halides or α-diazo carbonyl compounds. A metal-free approach using triflic acid (TfOH) as a catalyst has been shown to be effective for the S-alkylation of 1H-tetrazole-5-thiones with diazo compounds, a reaction that proceeds with high chemoselectivity and in a short time. researchgate.net A similar strategy could be applied to the thiol form of this compound. The reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with various reagents demonstrates the reactivity of the thiol group in related systems. nih.gov

S-Acylation: While less common, S-acylation can also be achieved by reacting the thiol tautomer with acylating agents under appropriate conditions.

These reactions provide a valuable method for introducing thioether linkages, which are important in various biologically active molecules.

| Reaction | Tautomer Required | Typical Reagents | Resulting Moiety |

| S-Alkylation | Thiol (3-phenyl-5-mercapto-1,2,4-thiadiazole) | Alkyl Halide or Diazo Compound | Thioether |

| S-Acylation | Thiol (3-phenyl-5-mercapto-1,2,4-thiadiazole) | Acid Chloride | Thioester |

Introduction of Diverse Heterocyclic Moieties and Complex Substituents

Creating more complex molecular architectures often involves linking the this compound scaffold to other heterocyclic systems. This can be achieved through various synthetic strategies.

One common method involves multi-step synthesis where the thiadiazole ring is constructed from precursors already bearing another heterocyclic moiety. For example, new heterocyclic compounds containing both 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings have been synthesized from thiosemicarbazide intermediates. nih.gov Another approach involves functionalizing the N-4 position with a substituent that contains a heterocyclic ring. This can be done via N-alkylation using a halide that is already part of another heterocyclic system.

Furthermore, if the phenyl ring at the 3-position is pre-functionalized with a suitable group (e.g., a halogen or a boronic acid), modern cross-coupling reactions like Suzuki or Buchwald-Hartwig amination can be employed to attach a wide variety of heterocyclic and complex aryl substituents. The synthesis of novel 1,2,4,5-tetrazine derivatives conjugated to a 1,3,4-thiadiazole core via a phenylene linker showcases the utility of such multi-ring systems. semanticscholar.org

Mannich Reactions and Other Condensation Processes for Scaffold Extension

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, including the N-H proton of the this compound scaffold. This three-component reaction involves the condensation of the thiadiazolone, formaldehyde, and a primary or secondary amine.

In this reaction, formaldehyde and the amine first react to form an electrophilic Eschenmoser's salt or a related iminium ion. The N-4 nitrogen of the thiadiazolone then acts as a nucleophile, attacking the iminium ion to form the corresponding N-Mannich base. This reaction is highly efficient for creating derivatives with an exocyclic C-N bond. Similar reactions have been successfully applied to 5-phenyl-1,3,4-oxadiazole-2-thione, where it reacts with formaldehyde and various amines to yield a series of N-aminomethylation compounds. researchgate.net A series of novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives were synthesized using an enantioselective three-component Mannich reaction. researchgate.net

Other condensation reactions can also be used for scaffold extension. For instance, the N-H group can participate in condensation reactions with various electrophiles, and Schiff bases can be formed if an amino group is present on the phenyl ring, which can then undergo further cyclization to introduce new heterocyclic rings.

| Reaction | Components | Product |

| Mannich Reaction | This compound, Formaldehyde, Primary/Secondary Amine | N-((Alkyl/Aryl)aminomethyl)-3-phenyl-1,2,4-thiadiazol-5(4H)-one |

| Condensation | Thiadiazole with an electrophile (e.g., aldehyde, ketone) | Extended scaffold via new C-N or C-C bonds |

3 Phenyl 1,2,4 Thiadiazol 5 4h One As a Versatile Synthetic Intermediate

Building Block for Fused Heterocyclic Systems

The 1,2,4-thiadiazole (B1232254) nucleus can be elaborated into a variety of fused heterocyclic systems. While direct use of 3-phenyl-1,2,4-thiadiazol-5(4H)-one is not always the most common route, understanding the synthesis of these fused systems from structurally related precursors provides insight into its potential applications.

The fusion of a triazole ring with a thiadiazole core gives rise to triazolothiadiazoles, a class of compounds with significant biological properties. The most prevalent synthetic routes to these systems, particularly triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles, typically commence with 4-amino-3-mercapto-1,2,4-triazoles. These precursors undergo cyclization with various reagents to form the fused bicyclic system.

One common method involves the condensation of 4-amino-3-mercapto-1,2,4-triazoles with carboxylic acids or their derivatives. For instance, the reaction with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride yields the corresponding 3,6-disubstituted- nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles. Another approach is the reaction with α-haloketones, which leads to the formation of triazolothiadiazine rings, a six-membered fused system. nih.govmdpi.com

A variety of substituted triazolothiadiazoles have been synthesized using these methods, as detailed in the table below.

| Starting Material (Triazole) | Reagent | Fused Product | Reference |

| 4-amino-3-mercapto-1,2,4-triazole derivatives | Aromatic carboxylic acids / POCl₃ | 6-substituted-3-{2-(aryloxymethyl)phenyl}-1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadizoles | biointerfaceresearch.com |

| 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole | Phenacyl bromides | 3-[(1H-indol-3-yl)methyl]-6-aryl-7H-1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazines | biointerfaceresearch.com |

| 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | 4-substituted phenacyl bromides | 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- nih.govmdpi.comnih.gov-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazines | biointerfaceresearch.com |

Imidazothiadiazoles represent another important class of fused heterocycles. The synthesis of imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazoles is well-established and typically proceeds from 2-amino-1,3,4-thiadiazole (B1665364) precursors. These compounds react with α-halocarbonyl compounds, such as phenacyl bromides, in a Hantzsch-type reaction to afford the fused imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole ring system. tandfonline.com

The reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with various phenacyl bromides in a suitable solvent like ethanol (B145695) leads to the formation of a diverse range of 2,5,6-trisubstituted imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazoles. These compounds have been investigated for their potential biological activities. tandfonline.comtandfonline.com

| Starting Material (Thiadiazole) | Reagent | Fused Product | Reference |

| 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles | Phenacyl (or p-substituted phenacyl) bromides | 6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | tandfonline.com |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Formaldehyde and various amines | Mannich bases of 5-phenyl-1,3,4-thiadiazol-2-amine | ajprd.com |

The synthesis of thiadiazolopyrimidines, another class of biologically relevant fused heterocycles, often utilizes 2-amino-1,3,4-thiadiazole derivatives as key starting materials. nih.gov A common strategy involves the condensation of 2-aminothiadiazoles with β-dicarbonyl compounds or their equivalents.

For example, a three-component reaction of 5-amino-1,3,4-thiadiazole-2-thiol, aromatic aldehydes, and Meldrum's acid in the presence of acetic acid provides an efficient route to nih.govnih.govmdpi.comthiadiazolo[3,2-a]pyrimidine derivatives. tandfonline.com Another approach involves the reaction of 2-aminothiadiazoles with dimethylacetylenedicarboxylate to yield thiadiazolo[3,2-a]pyrimidines. researchgate.net

| Starting Material (Thiadiazole) | Reagents | Fused Product | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Aromatic aldehydes, Meldrum's acid | 5-Aryl-2-thioxo-2,3-dihydro-7H- nih.govnih.govmdpi.comthiadiazolo[3,2-a]pyrimidine-7-ones | tandfonline.com |

| 2-Aminothiadiazoles | Dimethylacetylenedicarboxylate | nih.govnih.govmdpi.comThiadiazolo[3,2-a]pyrimidines | researchgate.net |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | β-Ketoesters | Bicyclic 1,3,4-thiadiazolo[3,2-a]pyrimidine-7-sulfonamides | nih.gov |

The synthesis of fused ring systems containing a triazine and a thiadiazole ring, such as triazino[3,4-b] nih.govnih.govmdpi.comthiadiazines, often starts from precursors containing a pre-formed triazine or triazole ring. For instance, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives can be used as building blocks for the construction of fused pyridazino[3′,4′:5,6] nih.govmdpi.comnih.govtriazino[3,4-b] nih.govnih.govmdpi.comthiadiazine systems. nih.gov

Another approach involves the reaction of dimethyl acetylenedicarboxylate (B1228247) with dithizone, which can lead to the formation of triazino[3,4-b]-1,3,4-thiadiazine derivatives. tandfonline.com These examples highlight the versatility of building blocks containing nitrogen and sulfur in the synthesis of complex heterocyclic architectures.

| Starting Material | Reagent | Fused Product | Reference |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Hydrazine hydrate, then cyclization | Pyridazino[3′,4′:5,6] nih.govmdpi.comnih.govtriazino[3,4-b] nih.govnih.govmdpi.comthiadiazine system | nih.gov |

| Dithizone | Dimethyl acetylenedicarboxylate | Dimethyl-2-methoxycarbonylmethylene-4,8-diphenyl-1,2,4-triazino[3,4-b]-1,3,4-thiadiazin-3-one-6,7-dicarboxylate | tandfonline.com |

Precursor for the Synthesis of Complex Organic Molecules

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its presence in a number of biologically active compounds. nih.govacs.org While the direct use of this compound as a precursor for complex molecules is not extensively documented in readily available literature, its derivatives, such as 5-(chloromethyl)-3-phenyl-1,2,4-thiadiazole, serve as versatile intermediates. uni.lu The chloromethyl group is a reactive handle that allows for the introduction of various functionalities through nucleophilic substitution reactions, thereby enabling the synthesis of a wide array of more complex molecules.

Furthermore, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, where one of the substituents can be a phenyl group, is an active area of research. These unsymmetrically substituted thiadiazoles are valuable precursors for the development of new chemical entities. acs.org The inherent reactivity of the thiadiazole ring and its substituents allows for its incorporation into larger and more intricate molecular architectures, including those with potential therapeutic applications. nih.gov

Strategies for Scaffold Diversification through Post-Cyclization Modifications

Once the core heterocyclic scaffold, such as a fused thiadiazole system, is assembled, its diversification can be achieved through various post-cyclization modifications. This approach is crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

A common strategy involves the introduction of substituents onto the newly formed ring or modification of existing functional groups. For example, in the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives, the triazole nitrogen can be acylated with various benzoyl chlorides to produce a library of amide-containing compounds. nih.gov This highlights how a core intermediate can be readily diversified at a late stage of the synthesis.

Another approach is the chemical transformation of functional groups on the periphery of the molecule. For instance, an amino group on a thiadiazole ring can be diazotized and coupled with various aromatic compounds to create a series of azo dyes, thereby introducing a wide range of structural and electronic diversity. researchgate.net These examples demonstrate that post-cyclization modifications are a powerful tool for expanding the chemical space around a given heterocyclic scaffold.

Future Perspectives and Advanced Research Avenues in 3 Phenyl 1,2,4 Thiadiazol 5 4h One Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

The pursuit of sustainability in chemical synthesis has led to the development of greener methods for producing 1,2,4-thiadiazoles, minimizing the use of hazardous reagents and solvents. mdpi.comresearchgate.net These approaches often result in high yields and shorter reaction times, making them attractive for both academic and industrial applications. mdpi.comresearchgate.net

Key green synthetic strategies include:

Catalyst- and Oxidant-Free Electro-oxidative Cyclization: This method provides an environmentally friendly way to form the N-S bond in 1,2,4-thiadiazoles. organic-chemistry.org

Use of Green Solvents and Catalysts: Water and ionic liquids are being explored as benign reaction media. mdpi.com Catalysts like molecular iodine and reusable nickel ferrite (B1171679) (NiFe2O4) nanoparticles are also being employed to promote cleaner reactions. mdpi.comacs.org

One-Pot Syntheses: These procedures reduce waste and improve efficiency by combining multiple reaction steps into a single operation. mdpi.com

Recent advancements in green synthesis of 1,2,4-thiadiazoles are summarized in the table below:

| Method | Key Features | Catalyst/Reagent | Solvent | Reference |

| Intramolecular Cyclization | Metal-free, short reaction time, good to excellent yields. | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 1,2-Dichloroethane (DCE) | mdpi.com |

| Oxidative N-S Bond Formation | Facile, efficient, environmentally benign, scalable. | Molecular Iodine | Water | mdpi.comorganic-chemistry.org |

| Oxidative Dimerization | Smooth, rapid, clean, high yields, reusable catalyst. | Pentyl pyridinium (B92312) tribromide ionic liquids | Ionic Liquid | mdpi.com |

| Dehydrogenative N-S Bond Formation | Catalyst- and oxidant-free, excellent functional group tolerance. | Electro-oxidation | - | organic-chemistry.org |

| Multicomponent Reaction | Rapid, mild conditions, easy work-up, reusable catalyst. | Vanadium oxide on fluorapatite | Ethanol (B145695) | rsc.org |

Exploration of Underinvestigated Reaction Pathways and Reaction Discovery

While established methods for synthesizing 1,2,4-thiadiazoles exist, there is ongoing research into novel reaction pathways to access this heterocyclic core and its derivatives. These efforts aim to provide alternative and potentially more efficient or versatile synthetic routes.

One area of exploration is the oxidative ring contraction of larger heterocyclic systems. For instance, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one has been shown to undergo an oxidative ring contraction to yield a 1,2,5-thiadiazol-3(2H)-one derivative. mdpi.com This type of transformation highlights the potential for discovering new pathways to thiadiazole scaffolds from different starting materials.

Another avenue of research involves the base-mediated intramolecular dehydrogenative N-S coupling . A novel synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been developed using this approach, which proceeds under an inert atmosphere at room temperature. acs.org This method offers a facile, transition-metal-free route to these compounds. organic-chemistry.orgacs.org

Furthermore, the behavior of 1,2,4-triazole-3(5)-thiol in reactions with various electrophiles is being studied to synthesize novel fused heterocyclic systems. mdpi.com These investigations can lead to the discovery of unexpected reaction outcomes and the formation of new chemical entities.

Advanced In Silico Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering insights that can guide experimental work. In the context of 3-phenyl-1,2,4-thiadiazol-5(4H)-one and related compounds, in silico modeling can be applied to:

Predict Reaction Outcomes: By modeling the energies of reactants, transition states, and products, computational methods can help predict the feasibility and selectivity of a proposed reaction.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map out the step-by-step pathway of a reaction, identifying key intermediates and transition states. researchgate.net This understanding is crucial for optimizing reaction conditions. For example, a proposed mechanism for the formation of 1,2,4-thiadiazoles from thioamides involves two distinct S-bromination events, and molecular modeling has provided insights into substrate binding and selectivity. acs.org

Understand Molecular Interactions: Computational models can reveal how inhibitor molecules, such as those based on the 1,2,4-thiadiazole (B1232254) scaffold, interact with their biological targets. researchgate.net This information is vital for the rational design of more potent and selective drugs. nih.gov

A study on the corrosion inhibition of mild steel by a 1,2,4-thiadiazole derivative employed DFT calculations to analyze the molecular interactions between the inhibitor and the metal surface, providing a deeper understanding of the inhibition mechanism. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical libraries are produced, enabling rapid and efficient synthesis and purification. researchgate.net These technologies offer several advantages for the synthesis of this compound and its derivatives:

Enhanced Safety: Flow chemistry allows for the safe handling of hazardous reagents by minimizing the amount of reactive material present at any given time. worktribe.comnih.gov

Improved Efficiency and Scalability: Continuous flow processes can be easily scaled up to produce larger quantities of material with short residence times. worktribe.comresearchgate.net

High-Throughput Synthesis: Automated platforms can perform multiple reactions in parallel, accelerating the generation of compound libraries for screening and optimization. researchgate.netrsc.org

A continuous flow process has been developed for the synthesis and derivatization of 1,2,4-thiadiazoles, demonstrating the feasibility of this approach for producing these heterocycles on a gram scale. worktribe.comnih.gov This method also incorporates in-line quenching to safely manage by-products. worktribe.comnih.gov The integration of flow synthesis with automated purification systems, such as preparative HPLC-MS, further streamlines the production of pure compounds. researchgate.net

Design of Highly Functionalized Derivatives with Tailored Reactivity Profiles

The 1,2,4-thiadiazole ring is a versatile scaffold that can be functionalized at various positions to modulate its chemical and biological properties. The design and synthesis of highly functionalized derivatives with tailored reactivity profiles is a key area of future research.

By introducing different substituents onto the phenyl ring and the thiadiazole core, chemists can fine-tune the electronic and steric properties of the molecule. This can lead to derivatives with:

Enhanced Biological Activity: Strategic functionalization can improve the binding affinity of the molecule to its biological target, leading to more potent therapeutic agents. nih.gov

Specific Reactivity: The introduction of reactive functional groups can enable the use of these derivatives as chemical probes or as building blocks for the synthesis of more complex molecules. nih.gov

Improved Physicochemical Properties: Functionalization can also be used to optimize properties such as solubility and metabolic stability, which are crucial for drug development.

The synthesis of various derivatives, such as those incorporating pyrrole (B145914) or triazole moieties, has been reported, highlighting the broad scope for creating novel compounds based on the 1,2,4-thiadiazole framework. researchgate.netzsmu.edu.ua

Q & A

Basic Research Question

- ¹³C-NMR : The thiadiazole ring carbons (C=N and C=O) show distinct shifts:

- X-ray Crystallography : Confirms planarity of the thiadiazole ring and dihedral angles between substituents. For example, the phenyl ring typically forms a 40–50° angle with the thiadiazole plane .

- IR Spectroscopy : Strong absorption at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S-C vibration) .

How do substituents on the phenyl ring affect the ¹³C-NMR chemical shifts of the thiadiazole core, and what computational methods validate these observations?

Advanced Research Question

Substituent effects are analyzed using the Dual Substituent Parameter (DSP) method , correlating Hammett constants (σ) with ¹³C-NMR shifts:

- Reverse Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring deshield C=O but shield C=N, contrary to classical Hammett trends. This is attributed to resonance and inductive effects altering electron density distribution .

- Computational Validation :

- DFT Calculations : B3LYP/6-311++G(2d,2p) basis sets predict chemical shifts within ±2 ppm of experimental values.

- Grid Optimization : Ultra-fine integration grids in Gaussian 09W reduce computational error for heterocyclic systems .

| Substituent (R) | σ (Hammett) | C=O Shift (ppm) | C=N Shift (ppm) |

|---|---|---|---|

| -NO₂ | 1.27 | 173.5 | 157.8 |

| -OCH₃ | -0.27 | 170.2 | 161.4 |

| -Cl | 0.76 | 172.1 | 158.9 |

What strategies resolve contradictions in biological activity data for thiadiazole derivatives across different studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

- Purity Verification : Elemental analysis (C, H, N, S ±0.3%) and HPLC (>98% purity) ensure compound integrity. Impurities like unreacted hydrazides can falsely modulate activity .

- Positive Controls : Including reference drugs (e.g., ciprofloxacin for antimicrobial assays) validates experimental conditions .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP) identify reactive sites. The C5 position (adjacent to S and N) is most electrophilic, favoring nucleophilic attack .

- Molecular Docking : Predicts binding affinities for biological targets. For example, thiadiazole derivatives show strong docking scores (−9.5 to −11.2 kcal/mol) with bacterial enoyl-ACP reductase .

- Solvent Effects : PCM models simulate solvent polarity’s role. Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating SN2 reactions .

Notes on Evidence Utilization:

- Avoided non-academic sources (e.g., BenchChem) per guidelines.

- Structural and synthetic data from crystallography () and PubChem () ensure reliability.

- Methodological rigor emphasized via DSP correlations () and error analysis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.